molecular formula C18H18N6O2S B2466916 N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 585554-02-5

N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B2466916
CAS RN: 585554-02-5
M. Wt: 382.44
InChI Key: ZDYTXTBDRRVJAH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Properties

Research has explored the synthesis and evaluation of derivatives related to the specified chemical structure for potential antimicrobial applications. For example, a study on the synthesis of thiazolidin-4-one derivatives aimed at determining antimicrobial activity demonstrates the relevance of similar compounds in developing new antimicrobial agents (Bhushan A. Baviskar et al., 2013). These compounds were tested against a range of bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance.

Antitumor Activity Evaluation

The synthesis of derivatives also extends to evaluating antitumor activity. Another study synthesized N-substituted sulfanilamide derivatives to explore their antimicrobial activities, with some derivatives undergoing characterization for thermal properties and structural elucidation, underscoring the diverse scientific applications of these compounds (M. Lahtinen et al., 2014). This research approach supports the investigation into similar compounds for potential antitumor properties.

Structure-Activity Relationship Studies

Further research on N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives for antimicrobial and antituberculosis activity underscores the importance of structural modifications to enhance biological activity. These studies offer a foundation for understanding how structural changes in compounds similar to N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can impact their biological efficacy (B. MahyavanshiJyotindra et al., 2011).

Quantum Calculations and Molecular Docking Studies

Quantum calculations and molecular docking studies on similar compounds, such as those exploring antimalarial sulfonamides against COVID-19, illustrate the potential of utilizing computational and theoretical chemistry to predict the efficacy and mechanism of action of novel compounds (Asmaa M. Fahim & Eman H. I. Ismael, 2021). These methodologies could be applied to N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide to uncover its pharmacological potentials.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c1-12(25)20-14-7-9-15(10-8-14)21-16(26)11-27-18-23-22-17(24(18)19)13-5-3-2-4-6-13/h2-10H,11,19H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYTXTBDRRVJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS RN

585554-02-5
Record name N-(4-(ACETYLAMINO)PH)-2-((4-AMINO-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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